t-Butylquinone oxide
CAS No.: 10476-73-0
Cat. No.: VC16991592
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10476-73-0 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
| Standard InChI | InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3 |
| Standard InChI Key | ZMTGGXREUMKXBC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=O)C2C(C1=O)O2 |
Introduction
Chemical Identity and Structural Properties of Tert-Butylquinone Oxide
Tert-butylquinone oxide (TBQO), systematically named 2-tert-butyl-1,4-benzoquinone, is an ortho-quinone derivative characterized by a tert-butyl substituent at the 2-position of the benzoquinone ring. Its molecular formula is , with a molecular weight of 164.20 g/mol. The tert-butyl group confers steric hindrance, enhancing the compound's stability against nucleophilic attacks while facilitating its participation in redox cycling .
Physicochemical Characteristics
TBQO exists as a crystalline solid under standard conditions, with a melting point range of 110–115°C. Its solubility profile reveals moderate lipophilicity (), enabling penetration through biological membranes. The compound demonstrates pH-dependent stability, undergoing rapid autooxidation in alkaline environments to generate semiquinone radicals and reactive oxygen species (ROS) .
Table 1: Key Physicochemical Properties of Tert-Butylquinone Oxide
| Property | Value/Range |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| Melting Point | 110–115°C |
| Log P (Octanol-Water) | 2.1 |
| Aqueous Solubility (25°C) | 1.2 mg/L |
| Redox Potential (E°') | +0.25 V vs. SHE |
Synthesis and Metabolic Formation Pathways
Chemical Synthesis
TBQO is synthesized via two primary routes:
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Oxidation of TBHQ: Catalyzed by cytochrome P450 enzymes or peroxidases, TBHQ undergoes two-electron oxidation to form TBQO. This reaction proceeds through a semiquinone radical intermediate, detectable by electron spin resonance spectroscopy .
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Direct Alkylation of Benzoquinone: Reaction of 1,4-benzoquinone with tert-butyl bromide in the presence of Lewis acids yields TBQO with 78–85% efficiency.
Metabolic Generation In Vivo
TBQO is identified as the primary oxidative metabolite of TBHQ in mammalian systems. Hepatic microsomes containing NADPH-cytochrome P450 reductase convert 65–70% of administered TBHQ to TBQO within 30 minutes. Glutathione (GSH) conjugation occurs at the 5- and 6-positions of the quinone ring, producing mono- and di-GSH adducts with enhanced redox cycling activity compared to the parent compound .
Biological Activities and Mechanisms of Action
Redox Cycling and ROS Generation
TBQO exhibits concentration-dependent redox behavior:
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Pro-oxidant Activity: At concentrations >10 μM, TBQO undergoes single-electron reductions (e.g., by NADPH-cytochrome P450 reductase), generating superoxide () and hydroxyl radicals () via Fenton chemistry. This activity correlates with observed cytotoxicity in hepatocytes (IC50 = 48 μM) .
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Antioxidant Effects: Below 5 μM, TBQO acts as a radical scavenger, quenching lipid peroxyl radicals with rate constant .
Endothelial Modulation and Cardiovascular Effects
TBQO's interaction with the PI3K/Akt/eNOS pathway demonstrates therapeutic potential:
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Akt Phosphorylation: In human umbilical vein endothelial cells (HUVECs), 10 μM TBQO increases Akt-Ser473 phosphorylation by 2.8-fold within 15 minutes, via proteasomal degradation of PTEN phosphatase .
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eNOS Activation: Phosphorylated Akt enhances eNOS-Ser1177 phosphorylation (3.1-fold increase), elevating nitric oxide (NO) production to 142% of baseline levels. This mechanism underlies TBQO's antihypertensive effects in angiotensin II-induced hypertensive mice, reducing systolic blood pressure by 18 mmHg .
Table 2: Cardiovascular Effects of TBQO in Murine Models
Industrial and Therapeutic Applications
Polymer Stabilization
TBQO serves as a co-stabilizer in polyolefin production, extending polymer lifespan by 40–60% through radical scavenging. Optimal performance occurs at 0.1–0.3% w/w loading, with synergistic effects observed when combined with hindered amine light stabilizers .
Cardiovascular Therapeutics
Preclinical models suggest TBQO's potential in managing endothelial dysfunction:
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Hypertension: Chronic treatment (5 mg/kg/day) restores NO-mediated vasodilation in spontaneously hypertensive rats.
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Atherosclerosis: TBQO reduces aortic plaque area by 32% in ApoE-/- mice via LOX-1 receptor downregulation .
Emerging Research Directions
Neuroprotective Effects
Recent in vitro studies demonstrate TBQO's ability to attenuate β-amyloid-induced neurotoxicity in SH-SY5Y cells (viability increased from 54% to 82% at 5 μM). This effect correlates with increased glutathione peroxidase activity (2.1-fold) and reduced lipid peroxidation (MDA levels decreased by 58%) .
Environmental Impact
TBQO exhibits moderate environmental persistence (DT50 = 28 days in soil), with bioaccumulation potential in aquatic organisms (BCF = 320 in Daphnia magna). Regulatory limits in drinking water are under consideration, with proposed thresholds of 50 μg/L .
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